Ethyl4-cyano-3-methylbut-3-enoate
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Overview
Description
Ethyl 4-cyano-3-methylbut-3-enoate is a chemical compound that belongs to the class of enoates. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity. The compound has a molecular weight of 153.18 and is known for its liquid physical form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 4-cyano-3-methylbut-3-enoate typically involves the reaction of ethyl acetoacetate with acrylonitrile in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of Ethyl 4-cyano-3-methylbut-3-enoate involves large-scale chemical synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation and crystallization techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-3-methylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols and amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 4-cyano-3-methylbut-3-enoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-3-methylbut-3-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its cyano group plays a crucial role in binding to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Ethyl 4-cyano-3-methylbut-3-enoate can be compared with other similar compounds such as:
- Methyl 4-cyano-3-methylbut-3-enoate
- Ethyl 4-cyano-3-methylbut-2-enoate
- Ethyl 3-cyano-3-methylbut-3-enoate
These compounds share similar structural features but differ in their chemical reactivity and applications. Ethyl 4-cyano-3-methylbut-3-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl (E)-4-cyano-3-methylbut-3-enoate |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)6-7(2)4-5-9/h4H,3,6H2,1-2H3/b7-4+ |
InChI Key |
WMCPTBJPTGUIFX-QPJJXVBHSA-N |
Isomeric SMILES |
CCOC(=O)C/C(=C/C#N)/C |
Canonical SMILES |
CCOC(=O)CC(=CC#N)C |
Origin of Product |
United States |
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